molecular formula C24H18Cl2N2O3 B406552 3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 301851-54-7

3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No. B406552
CAS RN: 301851-54-7
M. Wt: 453.3g/mol
InChI Key: AUSUEGIFSCMRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H18Cl2N2O3 and its molecular weight is 453.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research , particularly in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have been tested in vitro against various human cancer cell lines, showing significant cytotoxic effects. The presence of chlorine atoms and the specific structural configuration of the compound contribute to its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. The compound’s structure allows it to bind with high affinity to certain proteins, such as the Bcl2 anti-apoptotic protein, which is a target in cancer therapy . This application is vital for the development of new drugs with higher efficacy and lower side effects.

Gene Expression Analysis

In cancer research, understanding the changes in gene expression after treatment with potential drugs is essential. This compound has been associated with the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes in treated cells . Such studies can lead to the discovery of new mechanisms of action for anticancer drugs.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a desired outcome in cancer treatment. Compounds like this one have been shown to induce apoptosis in cancer cells, leading to their death . This is particularly important for eliminating cancer cells while sparing healthy cells.

Cell Cycle Arrest

Another important application in cancer research is the ability to cause cell cycle arrest. This compound has been found to cause arrest at the G1/S phase in cancer cells , which can prevent the proliferation of these cells and give time for therapeutic interventions to work.

DNA Fragmentation Studies

The compound has also been used in studies to observe DNA fragmentation, a hallmark of apoptosis . By causing significant increases in fragmented DNA in treated cells, researchers can confirm the effectiveness of the compound in inducing cell death.

properties

IUPAC Name

5-benzyl-3-(2,4-dichlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3/c25-16-11-12-18(19(26)13-16)21-20-22(31-28(21)17-9-5-2-6-10-17)24(30)27(23(20)29)14-15-7-3-1-4-8-15/h1-13,20-22H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSUEGIFSCMRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.